Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16692605
InChI: InChI=1S/C11H15NO5.ClH/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14;/h4-5,10H,12H2,1-3H3,(H,13,14);1H
SMILES:
Molecular Formula: C11H16ClNO5
Molecular Weight: 277.70 g/mol

Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride

CAS No.:

Cat. No.: VC16692605

Molecular Formula: C11H16ClNO5

Molecular Weight: 277.70 g/mol

* For research use only. Not for human or veterinary use.

Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride -

Specification

Molecular Formula C11H16ClNO5
Molecular Weight 277.70 g/mol
IUPAC Name 2-amino-2-(2,4,6-trimethoxyphenyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C11H15NO5.ClH/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14;/h4-5,10H,12H2,1-3H3,(H,13,14);1H
Standard InChI Key GQRIWOZAEQMSDB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(C(=O)O)N)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride belongs to the class of substituted phenylacetic acids. Its molecular formula is C₁₁H₁₆ClNO₅, with a molecular weight of 277.70 g/mol. The IUPAC name, 2-amino-2-(2,4,6-trimethoxyphenyl)acetic acid hydrochloride, reflects its core structure:

  • A phenyl ring with methoxy (-OCH₃) groups at positions 2, 4, and 6.

  • An amino (-NH₂) group and a carboxylic acid (-COOH) group bonded to the α-carbon.

  • A hydrochloride counterion improving solubility in polar solvents.

The compound’s stereochemistry and electronic configuration are critical for its reactivity. The trimethoxy substitution pattern induces steric hindrance while enhancing electron-donating effects, influencing its behavior in nucleophilic reactions.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight277.70 g/mol
Exact Mass277.072 g/mol
PSA (Polar Surface Area)91.01 Ų
LogP (Partition Coefficient)1.50 (hydrophobic)
SolubilityHigh in water, methanol

The hydrochloride form significantly increases aqueous solubility compared to the free base, making it advantageous for laboratory handling and biological assays. The PSA and LogP values suggest moderate permeability, aligning with its use in drug intermediates requiring balanced hydrophilicity-lipophilicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol starting from 2,4,6-trimethoxyphenyl precursors. A common route includes:

  • Friedel-Crafts Acylation: Introducing an acetyl group to the trimethoxybenzene framework.

  • Amination: Replacing the acetyl oxygen with an amino group via catalytic hydrogenation or Stork enamine synthesis.

  • Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.

Key reaction conditions:

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

  • Solvents: Ethanol or dichloromethane for solubility optimization.

  • Temperature: 25–80°C, depending on the step.

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The compound’s rigid aromatic core and functional groups make it a versatile building block. Notable applications include:

  • Anticancer Agents: As a precursor to kinase inhibitors targeting tyrosine kinases overexpressed in tumors.

  • Antimicrobials: Functionalization of the amino group enhances binding to bacterial cell wall components.

Mechanistic Studies

Researchers utilize the compound to study:

  • Steric Effects: The 2,4,6-trimethoxy substitution’s impact on reaction kinetics in SN² mechanisms.

  • Hydrogen Bonding: Role of the hydrochloride in stabilizing transition states during esterification.

Comparative Analysis with Structural Analogues

Substituent Position Effects

Comparing the 2,4,6-trimethoxy derivative with its 3,4,5-isomer (CAS 86053-97-6) reveals distinct properties:

Property2,4,6-Isomer3,4,5-Isomer
Molecular FormulaC₁₁H₁₆ClNO₅C₁₁H₁₅NO₅
Melting PointNot reported165–167°C
LogP1.501.49
ApplicationsDrug intermediatePeptide synthesis

The 3,4,5-isomer’s higher melting point suggests stronger crystalline packing, while similar LogP values indicate comparable solubility profiles .

Functional Group Variations

Replacing methoxy with methyl groups (as in 2-Oxo-2-[(2,4,6-trimethylphenyl)amino]acetic acid, PubChem CID 12688008) reduces polarity (LogP = 2.10) but enhances thermal stability . Such variations tailor the compound for specific industrial applications, such as polymer additives .

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